异丙醇酸铈(IV)

描述

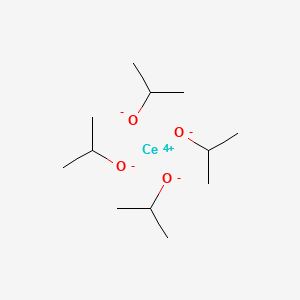

Cerium (IV) isopropoxide is a chemical compound with the molecular formula C12H28CeO4 . It is used to catalyze diastereoselective pinacol couplings and forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .

Synthesis Analysis

The reaction between cerium isopropoxide [Ce 2 (OPr i) 8 (Pr i OH) 2] and hexafluoroisopropyl alcohol (Hhfip) in THF at room temperature results in the formation of [Ce (hfip) 4 (THF) 2 (Pr i OH) x ] . More stable compounds namely [Ce (hfip) 4 (diglyme)], [Ce (hfip) 4 (bipy) 2] and [Ce (hfip) 4 (tmen)] are obtained if the alcoholysis is achieved in the presence of a Lewis base .

Molecular Structure Analysis

The cerium atom in Cerium (IV) isopropoxide is six-coordinated . The CF3 groups form nearly a crown with the cerium atom . The metallic anion [Ce (hfip) 6] 2– and the [Hpmdien] + cations are associated by a short F · · · C contact (3.15 Å) .

Chemical Reactions Analysis

Cerium (IV) isopropoxide is used to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to CeO2 particles .

Physical And Chemical Properties Analysis

Cerium (IV) isopropoxide has a molecular formula of C12H28CeO4 and an average mass of 376.464 Da . It has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . Its polar surface area is 37 Å 2 .

科学研究应用

非对映选择性 pinacol 偶联反应的催化剂

异丙醇酸铈(IV) 用于催化非对映选择性 pinacol 偶联反应 . 该反应是合成许多复杂有机化合物中的关键步骤,使异丙醇酸铈(IV) 成为有机化学中宝贵的工具。

二酮酸盐的形成

这种化合物形成二酮酸盐,它们是含有两个酮基的有机化合物 . 这些二酮酸盐具有广泛的应用,包括用作制备金属氧化物的先驱物以及用作配位化学中的配体。

氧化铈 (CeO2) 颗粒的生产

异丙醇酸铈(IV) 水解形成 CeO2 颗粒 . 这些颗粒由于其独特的性能,在各个领域具有潜在的应用。

离子传导

由异丙醇酸铈(IV) 形成的 CeO2 颗粒具有离子传导的潜力 . 这使得它们在燃料电池和其他器件的固体电解质开发中非常有用。

燃料电池中的固体电解质

氧化铈(IV),可以从异丙醇酸铈(IV) 中获得,被用作燃料电池中的固体电解质 . 这种应用对清洁高效能源技术的发展至关重要。

各种反应中的助催化剂

氧化铈(IV) 也可以用作多种反应中的助催化剂 . 这扩大了该化合物可以利用的反应范围,提高了这些反应的效率和选择性。

抗氧化剂

氧化铈(IV) 也用作抗氧化剂 . 这种应用在生物学和医学领域尤为重要,因为它可以帮助保护细胞免受活性氧物质造成的损伤。

高温烃氧化催化剂

氧化铈(IV) 用作自清洁烤箱中高温烃氧化催化剂 . 这种应用突出了该化合物在实际日常技术中的用途。

作用机制

Target of Action

Cerium (IV) isopropoxide primarily targets oxalic acid and dicarboxylic acids . It is used to catalyze diastereoselective pinacol couplings . The compound forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .

Mode of Action

The interaction of Cerium (IV) isopropoxide with its targets involves a redox reaction, where the rate-limiting step is the redox decomposition of the intermediate complex . This interaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The compound forms intermediate complexes with oxalic acid anions and sulfate background anions .

Biochemical Pathways

The biochemical pathway affected by Cerium (IV) isopropoxide involves the oxidation of oxalic acid by cerium (IV) in a sulfuric acid medium . This process includes two parallel reaction pathways, each characterized by a different cerium (IV)–oxalate intermediate complex . These complexes have similar reactivity, possibly due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Pharmacokinetics

The compound is known to be volatile , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of Cerium (IV) isopropoxide is the formation of CeO2 particles through the hydrolysis of diketonates . These particles have the potential for ion conduction , which could have various molecular and cellular effects.

Action Environment

The action of Cerium (IV) isopropoxide is influenced by environmental factors such as the presence of a sulfuric acid medium . The compound is also used only outdoors or in a well-ventilated area , suggesting that air circulation may influence its action, efficacy, and stability. Additionally, the compound should be kept away from heat, sparks, open flames, and hot surfaces , indicating that these factors could potentially affect its stability and efficacy.

未来方向

生化分析

Biochemical Properties

Cerium (IV) isopropoxide is known to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to cerium oxide (CeO2) particles . These CeO2 particles have the potential for ion conduction .

Cellular Effects

The cellular effects of Cerium (IV) isopropoxide are primarily observed through its hydrolysis product, CeO2 particles. These particles have shown promise as antioxidant and radioprotective agents in cell culture models

Molecular Mechanism

The molecular mechanism of Cerium (IV) isopropoxide involves its hydrolysis to CeO2 particles . These particles can exhibit redox catalytic activity due to the co-existence of cerium(III) and cerium(IV) oxidation states

Temporal Effects in Laboratory Settings

It is known that it forms diketonates, which hydrolyze to CeO2 particles

Dosage Effects in Animal Models

The effects of Cerium (IV) isopropoxide at different dosages in animal models are not well studied. It is known that nanoparticles like CeO2 can have different effects based on their concentration

Metabolic Pathways

It is known to form CeO2 particles through hydrolysis

Transport and Distribution

It is known to form CeO2 particles

Subcellular Localization

The subcellular localization of Cerium (IV) isopropoxide is not well studied. It is known that the CeO2 particles it forms can have different effects based on their localization within cells

属性

IUPAC Name |

cerium(4+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBBBOXRROHVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560733 | |

| Record name | Cerium(4+) tetrapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63007-83-0 | |

| Record name | Cerium(4+) tetrapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(IV) isopropoxide isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)

![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)

![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)

![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)